molecular formula C18H42O6S4Si2 B1329936 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane CAS No. 40372-72-3

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane

Cat. No. B1329936
CAS RN: 40372-72-3
M. Wt: 539 g/mol
InChI Key: VTHOKNTVYKTUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane” is a chemical compound with the molecular formula C18H42O6S4Si2 . It is also known as Bis [3- (triethoxysilyl)propyl]tetrasulfide .


Molecular Structure Analysis

The molecular weight of this compound is 539.0 g/mol . The InChI code for this compound is InChI=1S/C18H42O6S4Si2/c1-7-19-29 (20-8-2,21-9-3)17-13-15-25-27-28-26-16-14-18-30 (22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 . The Canonical SMILES for this compound is CCO [Si] (CCCSSSSCCC [Si] (OCC) (OCC)OCC) (OCC)OCC .

Scientific Research Applications

Rubber Manufacturing

Bis[3-(triethoxysilyl)propyl]tetrasulfide is widely used as a crosslinking agent and reinforcing filler in rubber manufacturing. It enhances the mechanical properties of rubber, making it an essential component in the production of radial tires, tire treads, carcass, tire walls, and solid rubber tires .

Corrosion Protection

This compound forms a film that provides corrosion protection to metallic substrates. Its application is crucial in preventing corrosion-related damages in various industrial settings .

Self-Healing Materials

It has been utilized in the design of new-generation sustainable self-healing styrene-butadiene compounds . These materials have the ability to repair themselves after damage, which is particularly useful for extending the lifespan of products .

Chemical Intermediate

As a chemical intermediate, Bis[3-(triethoxysilyl)propyl]tetrasulfide plays a role in various chemical reactions and syntheses, contributing to the development of diverse chemical products .

Mesoporous Organosilicas Synthesis

The compound serves as a precursor in the synthesis of mesoporous organosilicas , which are materials with well-defined pore structures. These are used in catalysis, drug delivery, and other advanced material applications .

Coupling Agent for Non-Black Pigments

In rubber compounds, it acts as a coupling agent for non-black pigments, improving the dispersion and overall performance of these pigments within the rubber matrix .

Cure Equilibrium for Reversion Resistance

It contributes to cure equilibrium in rubber compounds, providing reversion resistance which is essential for maintaining the integrity of rubber products over time .

Mechanism of Action

Target of Action

The primary targets of TESPTS are silica particles and organic polymers . It is used as a crosslinking agent and reinforcing filler in the manufacturing of rubber .

Mode of Action

TESPTS is a bifunctional molecule, containing two kinds of reactive functional groups . The tetrasulfide group is a polysulfide, consisting of a chain of sulfur atoms. These S-S bonds are susceptible to reduction (to thiols), attachment to metals (e.g., for protection against corrosion), and vulcanization . The triethoxysilyl groups are susceptible to hydrolysis, resulting in cross-linking via sol-gel condensation .

Biochemical Pathways

In the usual application of TESPTS, the hydrolyzed siloxy groups attach to silica particles, and the polysulfide groups link to the organic polymer . This process results in the formation of a crosslinked network, enhancing the mechanical properties of the material .

Pharmacokinetics

It’s important to note that tespts is a liquid at room temperature with a density of 108 g/mL at 20 °C .

Result of Action

The result of TESPTS’s action is the formation of a crosslinked network within the material, which enhances its mechanical properties . TESPTS also provides corrosion protection to metallic substrates .

Action Environment

The action of TESPTS can be influenced by environmental factors. For instance, the hydrolysis of the triethoxysilyl groups can be affected by the presence of water . Additionally, the temperature can impact the rate of the crosslinking reaction .

properties

IUPAC Name

triethoxy-[3-(3-triethoxysilylpropyltetrasulfanyl)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42O6S4Si2/c1-7-19-29(20-8-2,21-9-3)17-13-15-25-27-28-26-16-14-18-30(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOKNTVYKTUPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCSSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6S4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

252335-34-5
Record name 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252335-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3029362
Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid
Record name 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane

CAS RN

40372-72-3
Record name Bis[3-(triethoxysilyl)propyl] tetrasulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40372-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4,15,15-TETRAETHOXY-3,16-DIOXA-8,9,10,11-TETRATHIA-4,15-DISILAOCTADECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J98V193ZRY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

47.5 g of bis-[γ-(triethoxysilyl)-propyl]-disulfide (0.1 mole) was heated together with 6.2 g of sulfur (0.2 mole) in a nitrogen gas atmosphere for about 50 hours at 160°C, until all of the sulfur had gone into solution and did not crystallize out again when the solution was cooled. A dark red, viscous solution was formed, which a thin-layer chromatograph shows to contain no more free sulfur, and which, according to mass spectrometric analysis, contains a small amount of pentasulfide in addition to disulfides and trisulfides.
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
pentasulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
disulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
trisulfides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Reactant of Route 2
Reactant of Route 2
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Reactant of Route 5
Reactant of Route 5
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane
Reactant of Route 6
Reactant of Route 6
4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.